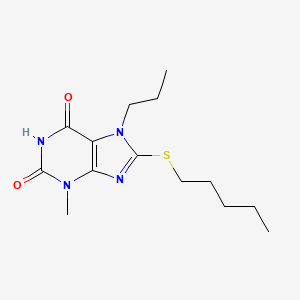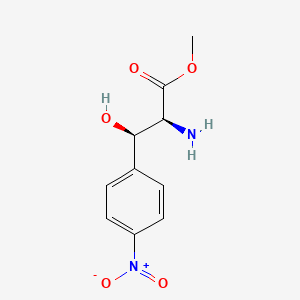
Oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) is a complex organic compound known for its unique chemical structure and properties. This compound features two hydrazide groups attached to an oxalic acid backbone, with each hydrazide group further substituted with a 2-(2-hydroxy-1-(hydroxymethyl)ethyl) moiety. The presence of multiple hydroxyl and hydrazide groups makes this compound highly reactive and versatile in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) typically involves the following steps:
Formation of Hydrazide Intermediate: The initial step involves the reaction of oxalic acid with hydrazine hydrate to form oxalic acid dihydrazide.
Substitution Reaction: The oxalic acid dihydrazide is then reacted with 2-(2-hydroxy-1-(hydroxymethyl)ethyl) chloride under basic conditions to introduce the hydroxyethyl groups.
The reaction conditions generally include:
Temperature: Moderate temperatures (50-70°C) to facilitate the substitution reaction.
Solvent: Polar solvents like ethanol or methanol to dissolve the reactants and products.
Catalyst: Basic catalysts such as sodium hydroxide to promote the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the hydrazide groups, converting them into amines.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halides, alkoxides.
科学研究应用
Chemistry
In chemistry, oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) is used as a ligand in coordination chemistry. Its multiple donor sites allow it to form stable complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology
In biological research, this compound is investigated for its potential as a chelating agent. It can bind to metal ions in biological systems, which is useful in studying metal ion transport and storage in cells.
Medicine
In medicine, oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) is explored for its potential therapeutic applications. Its ability to chelate metal ions makes it a candidate for treating metal poisoning and related disorders.
Industry
Industrially, this compound is used in the synthesis of advanced materials, including polymers and resins. Its reactivity allows it to be incorporated into various chemical frameworks, enhancing the properties of the final products.
作用机制
The mechanism of action of oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) involves its ability to form stable complexes with metal ions. The hydrazide and hydroxyl groups act as donor sites, coordinating with metal ions to form chelates. This chelation process can disrupt metal ion homeostasis in biological systems, leading to various biochemical effects.
相似化合物的比较
Similar Compounds
Oxalic acid dihydrazide: Lacks the hydroxyethyl substitution, making it less reactive.
Malonic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide): Similar structure but with a malonic acid backbone, leading to different reactivity and properties.
Succinic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide): Another similar compound with a succinic acid backbone.
Uniqueness
Oxalic acid, bis(2-(2-hydroxy-1-(hydroxymethyl)ethyl)hydrazide) is unique due to its specific combination of functional groups. The presence of both hydrazide and hydroxyethyl groups provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
属性
分子式 |
C8H18N4O6 |
|---|---|
分子量 |
266.25 g/mol |
IUPAC 名称 |
1-N',2-N'-bis(1,3-dihydroxypropan-2-yl)ethanedihydrazide |
InChI |
InChI=1S/C8H18N4O6/c13-1-5(2-14)9-11-7(17)8(18)12-10-6(3-15)4-16/h5-6,9-10,13-16H,1-4H2,(H,11,17)(H,12,18) |
InChI 键 |
AFMUVACRANNRAK-UHFFFAOYSA-N |
规范 SMILES |
C(C(CO)NNC(=O)C(=O)NNC(CO)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000758.png)
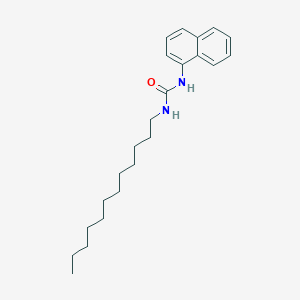


![5-(2,4-dichlorophenyl)-4-{[(E)-thiophen-2-ylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000778.png)
![4-[5-(4-Chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile](/img/structure/B12000788.png)
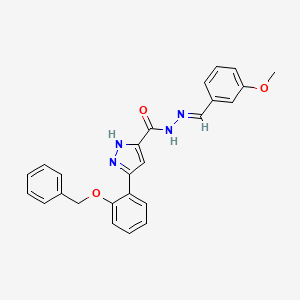
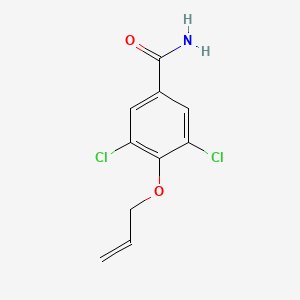
![N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]tetradecanamide](/img/structure/B12000796.png)
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-yl)disulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B12000798.png)
